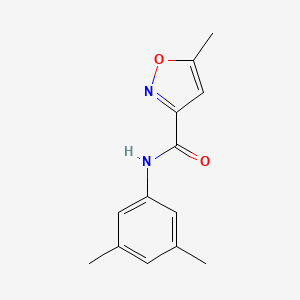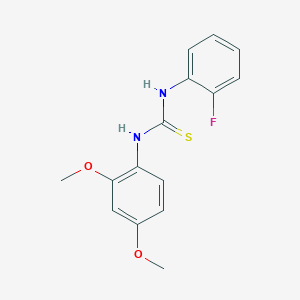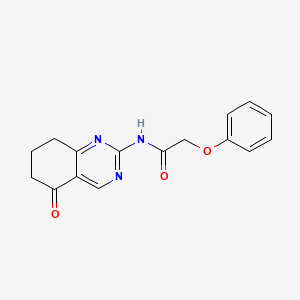
N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as DMC, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can reduce neuronal damage caused by ischemia or traumatic brain injury. In cancer research, this compound has been shown to have anti-tumor activity and can inhibit the growth of various cancer cell lines. In immunology, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the modulation of various signaling pathways such as the NF-κB pathway, JAK/STAT pathway, and PI3K/Akt pathway. This compound has also been shown to modulate the activity of various enzymes such as COX-2, MMP-9, and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to reduce neuronal damage and improve cognitive function. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, this compound has been shown to reduce inflammation and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target molecules and can exert its effects at low concentrations. Another advantage of using this compound is its stability and solubility in various solvents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines and can cause cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide. One direction is to explore its potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Another direction is to further elucidate its mechanism of action and identify its target molecules. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide involves the reaction of 3,5-dimethylphenyl hydrazine with ethyl acetoacetate followed by cyclization with phosphoryl chloride and treatment with methylamine. The final product is obtained through recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)14-13(16)12-7-10(3)17-15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYWEJDGWIEYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)

![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751521.png)




![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)

